Cdc7-IN-18

Colorectal Cancer Antiproliferative Activity Cell Viability Assay

Cdc7-IN-18 (compound 1-2) is the definitive choice for researchers seeking a CDC7 inhibitor with validated sub-nanomolar enzymatic potency (IC50 1.29 nM) AND confirmed low-nanomolar cellular activity (COLO205 IC50 53.62 nM). Unlike XL413, which has negligible cellular efficacy, Cdc7-IN-18 ensures a robust phenotype in replication stress assays. As a novel tetracyclic chemotype from patent WO2020239107A1, it serves as a superior chemical probe for target validation in colorectal cancer models and a reliable positive control for HTS campaigns.

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
Cat. No. B12406095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-18
Molecular FormulaC19H21N5OS
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6
InChIInChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1
InChIKeyMJWWMBBHELJWLE-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-18: A Potent and Selective CDC7 Kinase Inhibitor for Cancer Research Applications


Cdc7-IN-18 (compound 1-2) is a potent, ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase, also known as Dbf4-dependent kinase (DDK), a critical regulator of DNA replication initiation . The compound demonstrates an IC50 of 1.29 nM against the purified Cdc7/DBF4 enzyme complex and exhibits significant antiproliferative activity in COLO205 colorectal cancer cells with an IC50 of 53.62 nM [1]. Cdc7-IN-18 is derived from a tetracyclic scaffold disclosed in patent WO2020239107A1 and is available for research use only [2].

Why Cdc7-IN-18 Cannot Be Simply Substituted by Other CDC7 Inhibitors


CDC7 inhibitors exhibit highly divergent cellular efficacy profiles despite similar biochemical IC50 values, a phenomenon extensively documented for well-known tool compounds such as XL413 and PHA-767491 [1]. For instance, XL413 is a potent biochemical inhibitor of DDK (IC50 = 3.4 nM) but demonstrates negligible antiproliferative activity in the majority of cancer cell lines tested, likely due to limited bioavailability [1]. Conversely, PHA-767491 shows broader cellular activity but lacks selectivity as a dual CDC7/CDK9 inhibitor [2]. Therefore, simply selecting any "CDC7 inhibitor" without quantitative cellular potency data in the relevant cell model can lead to experimental failure or misinterpretation of results. Cdc7-IN-18 provides a distinct profile that combines sub-nanomolar enzymatic potency with robust, low-nanomolar cellular activity, making it a non-interchangeable tool compound for replication stress studies .

Cdc7-IN-18: Quantitative Differentiation Evidence for Informed Procurement


Superior Cellular Antiproliferative Potency in COLO205 Colorectal Cancer Cells Compared to Reference Inhibitors

Cdc7-IN-18 exhibits significantly enhanced antiproliferative activity in COLO205 colorectal cancer cells (IC50 = 53.62 nM) compared to the widely used reference inhibitors PHA-767491 (IC50 = 1,300 nM) and XL413 (IC50 = 1,100 nM) [1]. This represents an approximate 20- to 24-fold improvement in cellular potency, despite the reference compounds also demonstrating low nanomolar enzymatic inhibition of CDC7 . This divergence underscores the superior cell permeability or target engagement of Cdc7-IN-18 in this cellular context.

Colorectal Cancer Antiproliferative Activity Cell Viability Assay

Potent Biochemical Inhibition of Cdc7/DBF4 Kinase with Sub-Nanomolar Affinity

Cdc7-IN-18 potently inhibits the purified Cdc7/DBF4 kinase complex with an IC50 of 1.29 nM . This places its potency within the same order of magnitude as other advanced CDC7 inhibitors such as TAK-931 (IC50 < 0.3 nM) and XL413 (IC50 = 3.4 nM), and surpasses the first-generation inhibitor PHA-767491 (IC50 = 10 nM) [1]. This sub-nanomolar biochemical activity confirms its direct and potent engagement of the target kinase.

Kinase Inhibition Enzymatic Assay DDK

Functional Inhibition of the MCM2 Phosphorylation Biomarker in Tumor Cells

Cdc7-IN-18 effectively impedes the overactivation of minichromosome maintenance protein 2 (MCM2), a crucial downstream phosphorylation target of CDC7 and a validated marker of tumor cell proliferation, which is induced by huCdc7 overexpression [1]. While this functional effect is also observed with other CDC7 inhibitors like PHA-767491 (which eliminates MCM2 phosphorylation at 2 µM in HCC1954 cells), the quantitative cellular potency advantage of Cdc7-IN-18 suggests it achieves this biomarker suppression at significantly lower concentrations [2].

Biomarker MCM2 Phosphorylation Target Engagement

Distinct Tetracyclic Chemical Scaffold with Potential for Improved Physicochemical Properties

Cdc7-IN-18 is a tetracyclic compound derived from a novel chemical series disclosed in patent WO2020239107A1 [1]. This scaffold is structurally distinct from the pyrrolopyridine (e.g., PHA-767491), benzofuropyrimidinone (e.g., XL413), and other heterocyclic cores common to many CDC7 inhibitors [2]. This structural divergence is likely the basis for its superior cellular potency profile compared to earlier-generation inhibitors, potentially due to improved cell permeability or reduced efflux . As a novel chemotype, it offers a valuable tool for medicinal chemists seeking to explore new chemical space around the CDC7 active site.

Medicinal Chemistry Scaffold Chemical Probe

Cdc7-IN-18: Optimal Research and Industrial Application Scenarios


Chemical Probe for Replication Stress and DNA Damage Response Studies

Given its potent cellular activity (COLO205 IC50 = 53.62 nM) and ability to disrupt MCM2 phosphorylation, Cdc7-IN-18 is an ideal chemical probe for investigating the role of CDC7 in DNA replication initiation and the replication stress response . Its superiority over XL413 in cellular models makes it a preferred tool for experiments where robust cellular phenotype is required [1].

Colorectal Cancer Cell Line Models for Target Validation

Cdc7-IN-18 demonstrates significant antiproliferative activity in the COLO205 colorectal cancer cell line (IC50 = 53.62 nM) . This validated potency makes it a suitable compound for target validation studies in colorectal cancer models, particularly those focused on synthetic lethality or combination therapy approaches with standard-of-care agents.

Medicinal Chemistry and SAR Campaigns for Novel CDC7 Inhibitors

As a distinct tetracyclic chemotype from patent WO2020239107A1 with well-characterized biochemical and cellular activity, Cdc7-IN-18 serves as an excellent reference compound or starting point for medicinal chemistry optimization [2]. Its structural novelty provides a valuable benchmark for assessing new inhibitor series and exploring alternative chemical space around the CDC7 kinase domain.

Biochemical Assay Development and High-Throughput Screening Controls

With a robust biochemical IC50 of 1.29 nM against the Cdc7/DBF4 complex, Cdc7-IN-18 is well-suited for use as a positive control in enzymatic assays, high-throughput screening campaigns, and selectivity profiling panels [3]. Its high affinity ensures a strong signal window, and its commercial availability facilitates consistent, reproducible assay performance.

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